N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that features a unique combination of indole, thiophene, sulfonamide, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, such as 1H-indole-3-ethanamine, which can be synthesized from indole through a series of reactions including nitration, reduction, and alkylation.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The thiophene-2-sulfonamide can be prepared by sulfonation of thiophene followed by amination.
Coupling Reactions: The final step involves coupling the indole derivative with the thiazole and sulfonamide moieties under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized indole or thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiazole or sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Medicine
In medicine, research focuses on its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(benzamido)thiazole-4-carboxamide: Similar structure but with a benzamide group instead of a thiophene-sulfonamide.
N-(2-(1H-indol-3-yl)ethyl)-2-(pyridine-2-sulfonamido)thiazole-4-carboxamide: Similar structure but with a pyridine-sulfonamide group.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is unique due to the presence of the thiophene-sulfonamide group, which can impart distinct electronic and steric properties, potentially leading to different biological activities compared to its analogs.
This compound’s unique combination of functional groups makes it a versatile molecule for various scientific and industrial applications, highlighting its importance in ongoing research and development.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c23-17(19-8-7-12-10-20-14-5-2-1-4-13(12)14)15-11-27-18(21-15)22-28(24,25)16-6-3-9-26-16/h1-6,9-11,20H,7-8H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSGFITEINGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.